molecular formula C15H10Cl2N2O3S B15148984 2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B15148984
M. Wt: 369.2 g/mol
InChI Key: GPTWFFCQAPRNED-UHFFFAOYSA-N
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Description

2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes chloro, formamido, and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Chlorination: Introduction of chlorine atoms into the aromatic ring.

    Formamidation: Formation of the formamido group through reaction with formamide.

    Thioylation: Introduction of the methanethioyl group.

    Benzoic Acid Formation: Final step involves the formation of the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the formamido group to an amine.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-5-CHLOROSULFONYL-BENZOIC ACID: Similar structure but with a chlorosulfonyl group instead of the formamido and methanethioyl groups.

    5-AMINO-2-CHLOROBENZOIC ACID: Contains an amino group instead of the formamido and methanethioyl groups.

Uniqueness

2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both formamido and methanethioyl groups differentiates it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C15H10Cl2N2O3S

Molecular Weight

369.2 g/mol

IUPAC Name

2-chloro-5-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10Cl2N2O3S/c16-11-4-2-1-3-9(11)13(20)19-15(23)18-8-5-6-12(17)10(7-8)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

GPTWFFCQAPRNED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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